Indoramin hydrochloride

Description

Propriétés

IUPAC Name |

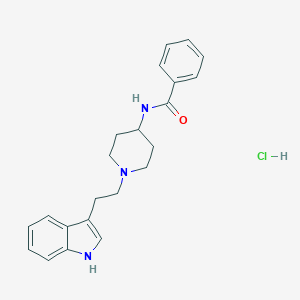

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSFHAKSSWOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046504 | |

| Record name | Indoramin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-52-2 | |

| Record name | Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoramin hydrochloride [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoramin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORAMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indoramin Hydrochloride: A Technical Guide to its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoramin (B1671937) hydrochloride is a piperidine (B6355638) derivative antiadrenergic agent recognized for its efficacy in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effects are primarily attributed to its action on smooth muscle, leading to vasodilation and relaxation of the urinary tract. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of indoramin on smooth muscle cells. It details the drug's interaction with adrenergic receptors, the subsequent modulation of intracellular signaling cascades, and its overall impact on smooth muscle contractility. This document synthesizes quantitative pharmacological data, outlines key experimental methodologies, and presents visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Smooth muscle tone is a critical physiological parameter, regulating blood pressure, organ perfusion, and the function of various hollow organs. The sympathetic nervous system, through the release of catecholamines such as norepinephrine, plays a pivotal role in modulating smooth muscle contraction. Norepinephrine acts on adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[3] Alpha-1 adrenergic receptors, in particular, are key mediators of smooth muscle contraction in blood vessels and the prostate.[2][4]

Indoramin is a selective alpha-1 adrenergic receptor antagonist.[1][2][5] By competitively blocking these receptors, indoramin effectively inhibits the contractile signals initiated by norepinephrine.[2] This leads to a reduction in peripheral vascular resistance and a decrease in blood pressure, making it a valuable agent in the treatment of hypertension.[1][5] Furthermore, its ability to relax the smooth muscle of the prostate and bladder neck provides symptomatic relief for patients with BPH.[1][2] This guide will dissect the pharmacological basis for these effects at a molecular and cellular level.

Receptor Pharmacology of Indoramin

The primary molecular target of indoramin is the alpha-1 adrenergic receptor. There are three main subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D, all of which are coupled to the Gq/11 family of G-proteins. The distribution and relative abundance of these subtypes can vary between different smooth muscle tissues.

Indoramin exhibits competitive antagonism at postsynaptic alpha-1 adrenoceptors.[6] Its selectivity for these receptors over presynaptic alpha-2 adrenoceptors is thought to contribute to a lower incidence of reflex tachycardia compared to non-selective alpha-blockers.[5]

Binding Affinities and Potency

The affinity of indoramin for the different alpha-1 adrenoceptor subtypes has been quantified through radioligand binding assays and its functional antagonism determined in isolated tissue preparations. The following tables summarize key quantitative data for indoramin.

| Receptor Subtype | pKi | Reference |

| Cloned Human α1A | Selective | |

| Cloned Human α1B | Selective | |

| Cloned Human α1D | Lower Affinity | |

| Table 1: Binding Affinities (pKi) of Indoramin for Cloned Human Alpha-1 Adrenoceptor Subtypes. Indoramin demonstrates selectivity for the α1A and α1B subtypes relative to the α1D subtype. |

| Tissue Preparation | Agonist | pA2 Value | Reference |

| Rabbit Perfused Ear Artery | Noradrenaline | 7.77 | |

| Rabbit Common Carotid Artery | Noradrenaline | 8.20 | |

| Human Perfused Temporal Artery | Noradrenaline | 7.46 | |

| Table 2: Functional Antagonist Potency (pA2) of Indoramin in Various Smooth Muscle Preparations. |

Downstream Signaling Pathways

The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca2+]i) and the calcium sensitivity of the contractile apparatus. The blockade of alpha-1 adrenoceptors by indoramin directly interferes with the signaling cascade that leads to an increase in [Ca2+]i and subsequent muscle contraction.

The Gq/11-PLC-IP3/DAG Pathway

Alpha-1 adrenoceptors are coupled to Gq/11 proteins.[3][4] Upon agonist (e.g., norepinephrine) binding, the Gq protein activates phospholipase C (PLC).[7] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the primary intracellular calcium store in smooth muscle cells.[8][9] This binding triggers the release of stored calcium into the cytoplasm, leading to a rapid increase in [Ca2+]i.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC).[4][7]

Calcium-Calmodulin Dependent Contraction

The increase in intracellular calcium is the primary trigger for smooth muscle contraction. Cytosolic Ca2+ binds to the protein calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the regulatory light chains of myosin, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and muscle contraction.

By blocking the alpha-1 adrenoceptor, indoramin prevents the generation of IP3 and the subsequent release of calcium from the sarcoplasmic reticulum, thereby inhibiting this entire contractile cascade.

Effects on Ion Channels

While the primary mechanism of action of indoramin is alpha-1 adrenoceptor blockade, the effects of antihypertensive drugs on ion channels are an area of active research. Smooth muscle contraction is highly dependent on calcium influx from the extracellular space through voltage-gated and receptor-operated calcium channels.[10]

Some antihypertensive agents have been shown to directly inhibit voltage-gated calcium channels, particularly L-type calcium channels, at higher concentrations.[11] This provides an additional mechanism for vasodilation. However, there is currently limited specific evidence to suggest that indoramin has a clinically significant direct inhibitory effect on smooth muscle calcium channels at therapeutic concentrations. Its primary vasodilatory effect is attributed to the interruption of the alpha-1 adrenoceptor signaling pathway.

Experimental Protocols

The characterization of indoramin's mechanism of action relies on a variety of in vitro pharmacological techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of indoramin for specific receptor subtypes.

-

Objective: To quantify the affinity of indoramin for alpha-1 adrenoceptor subtypes.

-

Methodology:

-

Receptor Source: Membranes are prepared from cells expressing cloned human α1A, α1B, or α1D adrenoceptors, or from tissues rich in these receptors.

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]-prazosin, is used.

-

Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled indoramin.

-

Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of indoramin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

References

- 1. What is Indoramin Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 5. Indoramin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry and animal pharmacology of indoramin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Inositol Triphosphate / Diacylglycerol / Calcium Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 9. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Indoramin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoramin (B1671937) hydrochloride is a selective alpha-1 adrenergic receptor antagonist that has been utilized in the management of hypertension and benign prostatic hyperplasia (BPH). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of Indoramin. It details the mechanism of action, including the associated signaling pathways, and presents quantitative data on its efficacy from clinical trials. Furthermore, this document outlines the experimental protocols for its synthesis and key pharmacological assays, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Indoramin is a piperidine (B6355638) derivative that selectively blocks alpha-1 adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1] Its discovery offered a therapeutic option for hypertension and later for the symptomatic relief of BPH.[2][3] Unlike some other alpha-blockers, Indoramin's mechanism of action is primarily centered on the selective blockade of postsynaptic alpha-1 receptors, which are prevalent in the smooth muscle of blood vessels and the prostate gland.[1] This selectivity contributes to its pharmacological profile.

Mechanism of Action

Indoramin exerts its therapeutic effects by competitively antagonizing alpha-1 adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit. The binding of endogenous catecholamines, such as norepinephrine, to these receptors typically initiates a signaling cascade that leads to smooth muscle contraction. Indoramin blocks this binding, thereby inhibiting the downstream signaling pathway.

Signaling Pathway

The alpha-1 adrenergic receptor signaling cascade is a critical pathway in regulating vascular tone and smooth muscle contraction. Indoramin's antagonism of this pathway is central to its therapeutic effect.

Synthesis of Indoramin Hydrochloride

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common method involves the alkylation of 4-benzamidopyridine with a tryptophol-derived bromoethyl compound, followed by reduction.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

A representative, though not exhaustive, protocol for the synthesis of this compound is as follows:

Step 1: Synthesis of 3-(2-Bromoethyl)-1H-indole A solution of tryptophol in an appropriate solvent (e.g., dichloromethane) is cooled in an ice bath. A brominating agent, such as phosphorus tribromide, is added dropwise with stirring. The reaction is allowed to proceed at a low temperature for a specified time. After completion, the reaction mixture is carefully quenched with water and extracted. The organic layer is dried and concentrated to yield 3-(2-bromoethyl)-1H-indole.

Step 2: Alkylation of 4-Benzamidopyridine 4-Benzamidopyridine and 3-(2-bromoethyl)-1H-indole are dissolved in a suitable solvent, such as acetonitrile. A base, for instance, potassium carbonate, is added to the mixture. The reaction is heated to reflux and monitored for completion. The resulting mixture is then cooled, filtered, and the solvent is evaporated.

Step 3: Reduction of the Pyridine Ring The product from the previous step is dissolved in a suitable solvent like methanol. A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature. The reaction mixture is stirred until the reduction is complete.

Step 4: Formation of this compound The reduced product is worked up and purified. The free base of Indoramin is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid is collected by filtration, washed, and dried.

Pharmacological Evaluation

The pharmacological activity of Indoramin is characterized through a series of in vitro and in vivo assays to determine its affinity for adrenergic receptors and its functional effects.

Quantitative Pharmacological Data

The antagonist potency of Indoramin has been determined in various isolated tissue preparations.

| Parameter | Tissue | Agonist | pA2 Value | Reference |

| Antagonist Potency | Rat Aorta | Noradrenaline | 6.78 ± 0.14 | [4] |

| Antagonist Potency | Rat Vas Deferens | Noradrenaline | 7.38 ± 0.05 | [4] |

| Antagonist Potency | Human Prostate | Noradrenaline | 8.2 | [5] |

Table 1: Antagonist Potency (pA2) of Indoramin in Isolated Tissues

Experimental Protocols for Pharmacological Assays

4.2.1. Radioligand Binding Assay (Illustrative Protocol)

A radioligand binding assay can be used to determine the affinity of Indoramin for alpha-1 adrenergic receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing the alpha-1 adrenergic receptor subtype of interest are prepared.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]prazosin) and varying concentrations of unlabeled Indoramin.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of Indoramin that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

4.2.2. Isolated Tissue Functional Assay (Illustrative Protocol)

Functional assays using isolated tissues, such as rat aorta, are employed to determine the antagonist potency (pA2) of Indoramin.

Protocol:

-

Tissue Preparation: A segment of rat aorta is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an alpha-1 adrenergic agonist (e.g., noradrenaline) is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Indoramin for a specified period.

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of Indoramin.

-

Data Analysis: The rightward shift in the concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Indoramin in the treatment of hypertension and benign prostatic hyperplasia.

Hypertension

Indoramin has been shown to effectively lower blood pressure in patients with mild to moderate essential hypertension.

| Study | Treatment Group | Mean Daily Dose (mg) | Baseline Blood Pressure (mmHg) | Post-Treatment Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) |

| Open Clinical Trial[3] | Indoramin | 158 ± 9 | - | - | Supine: 16/6, Standing: 16/8 |

| Open Trial[6] | Indoramin + Hydrochlorothiazide | 101.5 | Standing: 180/115 | Standing: 148/94 | Standing: 32/21 |

| Open Study[7] | Indoramin | Max 150 | Standing: 167/113 | Standing: 150.3/101.1 | Standing: 16.7/11.9 |

| Open Study[7] | Indoramin | Max 150 | Supine: 169.8/110.8 | Supine: 154.2/102.1 | Supine: 15.6/8.7 |

Table 2: Summary of Blood Pressure Reduction in Hypertensive Patients Treated with Indoramin

Benign Prostatic Hyperplasia (BPH)

In patients with BPH, Indoramin has been shown to improve urinary flow rates and alleviate symptoms of bladder outflow obstruction.

| Study | Treatment Group | Duration | Improvement in Peak Flow Rate |

| Multicentre Controlled Trial[4] | Indoramin 20 mg bd | 8 weeks | 50% increase |

| Prospective, Double-Blind, Placebo-Controlled Trial[2] | Indoramin | 8 weeks | Significant improvement |

| Double-Blind, Placebo-Controlled Trial[8] | Indoramin | 4 weeks | Significant improvement |

Table 3: Efficacy of Indoramin in the Treatment of Benign Prostatic Hyperplasia

Conclusion

This compound is a well-characterized selective alpha-1 adrenergic receptor antagonist with proven efficacy in the management of hypertension and BPH. Its discovery and development have provided valuable insights into the role of alpha-1 adrenoceptors in cardiovascular and urogenital function. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacology, providing a foundational resource for further research and development in this area. The detailed methodologies and quantitative data presented herein are intended to support the work of researchers and drug development professionals.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Indoramin--an effective new drug in the management of bladder outflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoramin and hypertension: Clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of indoramin in rat vas deferens and aorta: concomitant alpha1-adrenoceptor and neuronal uptake blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noradrenaline contractions of human prostate mediated by alpha 1A-(alpha 1c-) adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term efficacy of indoramin in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Open study on the effect and side effects of indoramin, used at the 2d and 3d therapeutic step in essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indoramin in the treatment of prostatic bladder outflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

Indoramin Hydrochloride: A Technical Guide to its Alpha-1 Adrenoceptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of indoramin (B1671937) hydrochloride, focusing on its selectivity for the alpha-1 adrenoceptor. The following sections detail its binding affinities and functional potencies, provide comprehensive experimental methodologies for assessing these parameters, and illustrate the key signaling pathways and experimental workflows.

Quantitative Analysis of Alpha-1 Adrenoceptor Selectivity

Indoramin hydrochloride is a selective antagonist of alpha-1 adrenoceptors.[1] Its therapeutic effects in the management of hypertension and benign prostatic hyperplasia (BPH) are primarily attributed to this selective blockade, which leads to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[2]

The following tables summarize the available quantitative data on the binding affinity and functional potency of indoramin at different alpha-1 adrenoceptor subtypes.

Table 1: Binding Affinity of this compound at Human Alpha-1 Adrenoceptor Subtypes

| Adrenoceptor Subtype | Binding Affinity (Ki) [nM] | Source |

| Alpha-1A | 3.7 | DrugBank |

| Alpha-1B | Data not available | - |

| Alpha-1D | Data not available | - |

Note: The Ki value for the alpha-1A subtype is provided from DrugBank. Corresponding values for the alpha-1B and alpha-1D subtypes from the same source are not available, limiting a direct quantitative comparison.

Table 2: Functional Potency of this compound at Rat Alpha-1 Adrenoceptor Subtypes

| Tissue Preparation | Predominant Adrenoceptor Subtype | Functional Potency (pA2) | Source |

| Rat Vas Deferens | Alpha-1A | 8.72 ± 0.07 | Pupo et al., 1999 |

| Rat Aorta | Alpha-1D | 6.69 ± 0.12 | Pupo et al., 1999 |

Note: The pA2 value is a measure of the potency of an antagonist in a functional assay. A higher pA2 value indicates greater potency. These values, derived from rat tissues, support the selectivity of indoramin for the alpha-1A adrenoceptor over the alpha-1D adrenoceptor.

Experimental Protocols

The determination of adrenoceptor selectivity involves a combination of binding and functional assays. Below are detailed methodologies for key experiments cited in the characterization of alpha-1 adrenoceptor antagonists like indoramin.

Radioligand Binding Assay for Alpha-1 Adrenoceptor Subtypes

This protocol outlines the methodology for determining the binding affinity (Ki) of a test compound (e.g., indoramin) for specific alpha-1 adrenoceptor subtypes expressed in a cell line.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound by its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing a single human alpha-1 adrenoceptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for alpha-1 adrenoceptors (e.g., [³H]-Prazosin).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Culture cells expressing the desired alpha-1 adrenoceptor subtype to a high density. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Competition Binding Assay:

-

Set up a series of assay tubes or a 96-well plate.

-

To each tube/well, add a fixed concentration of the radioligand (typically at or near its Kd for the receptor).

-

Add increasing concentrations of the unlabeled test compound (indoramin).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive competing ligand).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum filtration apparatus.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assay: Schild Analysis for pA2 Determination

This protocol describes the use of a functional assay, such as an isolated tissue bath experiment, to determine the functional potency (pA2) of a competitive antagonist like indoramin.

Objective: To quantify the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist to the right.

Materials:

-

Isolated tissue preparation containing the target receptor (e.g., rat vas deferens for alpha-1A or rat aorta for alpha-1D).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Agonist (e.g., norepinephrine (B1679862) or phenylephrine).

-

Antagonist (this compound).

Procedure:

-

Tissue Preparation and Equilibration:

-

Dissect the desired tissue and mount it in the organ bath under a resting tension.

-

Allow the tissue to equilibrate in the physiological salt solution for a specified period (e.g., 60-90 minutes), with regular washes.

-

-

Control Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for the agonist. Start with a low concentration and progressively increase it until a maximal response is achieved.

-

Wash the tissue thoroughly to allow it to return to its baseline state.

-

-

Antagonist Incubation and Subsequent Agonist Curves:

-

Introduce a known concentration of the antagonist (indoramin) into the organ bath and allow it to incubate with the tissue for a predetermined time to ensure equilibrium.

-

In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat this process with several increasing concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

For each concentration of the antagonist, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Calculate log(DR-1) for each antagonist concentration.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The pA2 value is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by an agonist such as norepinephrine, a conformational change in the receptor activates the Gq protein. This initiates a downstream signaling cascade that ultimately leads to various physiological responses, including smooth muscle contraction.

References

Pharmacological Profile of Indoramin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoramin (B1671937) hydrochloride is a piperidine (B6355638) derivative and a selective, competitive antagonist of postsynaptic α1-adrenergic receptors.[1] This technical guide provides an in-depth overview of the pharmacological profile of Indoramin, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams generated using Graphviz (DOT language).

Introduction

Indoramin hydrochloride is an antihypertensive agent that has been utilized in the management of hypertension and benign prostatic hyperplasia (BPH).[2][3] Its therapeutic effects are primarily attributed to its selective blockade of α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[2][3] Unlike some other α-blockers, Indoramin is reported to have a lower incidence of reflex tachycardia.[4] This guide delves into the core pharmacological characteristics of Indoramin, providing detailed data and methodologies for scientific and research applications.

Mechanism of Action

Indoramin exerts its pharmacological effects through competitive antagonism of α1-adrenergic receptors.[4] These receptors are integral to the sympathetic nervous system's regulation of vascular tone and smooth muscle contraction.

α1-Adrenergic Receptor Blockade

Norepinephrine and epinephrine, the endogenous catecholamines, bind to α1-adrenergic receptors on vascular smooth muscle cells, initiating a signaling cascade that results in vasoconstriction.[5] By competitively binding to these receptors, Indoramin prevents the action of these catecholamines, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1] In the context of BPH, Indoramin's blockade of α1-adrenergic receptors in the smooth muscle of the prostate and bladder neck leads to muscle relaxation, alleviating urinary obstruction.[2][3]

Signaling Pathway

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the Gq/11 family of G-proteins.[6][7] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction. Indoramin, by blocking the initial receptor activation, inhibits this entire downstream signaling cascade.

Figure 1: Simplified signaling pathway of the α1-adrenergic receptor and the inhibitory action of Indoramin.

Pharmacodynamics

The pharmacodynamic properties of Indoramin are centered on its affinity and selectivity for α1-adrenergic receptor subtypes and its resulting physiological effects.

Receptor Binding Affinity and Selectivity

Table 1: Receptor Selectivity Profile of Indoramin

| Receptor Subtype | Selectivity | Reference |

| α1A-Adrenoceptor | Higher | [1] |

| α1B-Adrenoceptor | Higher | [1] |

| α1D-Adrenoceptor | Lower | [1] |

Antihypertensive Effects

Clinical studies have demonstrated the efficacy of Indoramin in lowering blood pressure in patients with hypertension.[8][9] The antihypertensive effect is dose-dependent and results from the reduction in peripheral vascular resistance.[10] A study in normal volunteers showed that a mean oral dose of 67 mg of Indoramin significantly reduced standing systolic arterial pressure by approximately 24 mm Hg.[8]

Urodynamic Effects in Benign Prostatic Hyperplasia

In patients with BPH, Indoramin has been shown to improve urinary flow rates and reduce symptoms of bladder outflow obstruction.[11][12] A multicentre, double-blind, placebo-controlled trial demonstrated that Indoramin (20 mg twice daily for 8 weeks) significantly increased mean peak urinary flow rates by 50% compared to placebo.[11]

Pharmacokinetics

The pharmacokinetic profile of Indoramin has been characterized in healthy human subjects. It is readily absorbed after oral administration and undergoes extensive metabolism.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration, peak plasma concentrations of Indoramin are typically reached within 1 to 4 hours.[2] The drug is extensively metabolized, with the 6-hydroxyindoramin (B193101) being a major active metabolite.[4][13] Excretion occurs via both fecal (approximately 46%) and renal (approximately 35%) routes.[14][15]

Table 2: Summary of Pharmacokinetic Parameters of Indoramin in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [2] |

| Elimination Half-life (t½) | ~5 hours | [2][4] |

| Volume of Distribution (Vd) | 6.3 L/kg (intravenous) | [13] |

| Plasma Clearance | 20.0 mL/min/kg (intravenous) | [13] |

| Systemic Bioavailability (Tablet) | 24% (median) | [13] |

| Systemic Bioavailability (Solution) | 43% (median) | [13] |

| Major Active Metabolite | 6-hydroxyindoramin | [4][13] |

| Primary Routes of Excretion | Feces (~46%), Urine (~35%) | [14][15] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline methodologies for key experiments used to characterize the pharmacological profile of Indoramin.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol describes a general method for determining the binding affinity of Indoramin for α1-adrenoceptor subtypes using a radioligand binding assay with cloned human receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Figure 2: General workflow for a radioligand binding assay to determine receptor affinity.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the desired human α1-adrenoceptor subtype (α1A, α1B, or α1D).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin), and varying concentrations of unlabeled this compound.

-

For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled α1-adrenergic antagonist (e.g., phentolamine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Indoramin concentration.

-

Determine the IC50 value (the concentration of Indoramin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for Indoramin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

In Vivo Measurement of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the antihypertensive efficacy of Indoramin in a well-established animal model of hypertension.

Figure 3: Workflow for in vivo assessment of antihypertensive effects in spontaneously hypertensive rats.

Methodology:

-

Animal Model:

-

Use adult male Spontaneously Hypertensive Rats (SHR), a commonly used genetic model of essential hypertension.

-

House the animals under controlled environmental conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water.

-

Allow the animals to acclimatize for at least one week before the experiment.

-

-

Blood Pressure Measurement:

-

Measure systolic blood pressure and heart rate non-invasively using the tail-cuff method.[16]

-

Train the animals to the procedure for several days before the actual experiment to minimize stress-induced variations in blood pressure.

-

Alternatively, for continuous and more accurate measurements, surgically implant radiotelemetry devices for direct arterial pressure monitoring.[16][17]

-

-

Experimental Procedure:

-

Record baseline blood pressure and heart rate for each animal.

-

Randomly assign the animals to a control group (receiving vehicle) and one or more treatment groups (receiving different doses of this compound).

-

Administer Indoramin or vehicle orally via gavage.

-

Measure blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal at each time point.

-

Compare the mean changes in blood pressure between the Indoramin-treated groups and the control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Plot the time course of the antihypertensive effect for each dose of Indoramin.

-

Clinical Trial Protocol for Benign Prostatic Hyperplasia

This section outlines a representative protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of Indoramin in patients with BPH.

References

- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oral indoramin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Recent developments in the pharmacology and pharmacokinetics of indoramin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential blockade of alpha-adrenoceptors by indoramin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of indoramin therapy on BP, renal function, and body fluid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cardiovascular effects of centrally and peripherally administered indoramin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multicentre controlled trial of indoramin in the symptomatic relief of benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and systemic availability of the antihypertensive agent indoramin and its metabolite 6-hydroxyindoramin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of indoramin in man - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of indoramin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Characterization of Indoramin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoramin hydrochloride is a selective, competitive antagonist of alpha-1 adrenergic receptors, with a notable preference for the α1A and α1B subtypes over the α1D subtype.[1] This pharmacological profile underpins its therapeutic applications in the management of hypertension and benign prostatic hyperplasia (BPH).[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional antagonism, and the experimental protocols utilized for these assessments.

Core Mechanism of Action

Indoramin exerts its effects by competitively blocking the binding of endogenous catecholamines, such as norepinephrine, to postsynaptic alpha-1 adrenoceptors.[2][3] This antagonism inhibits the signaling cascade that leads to smooth muscle contraction, resulting in vasodilation and a subsequent reduction in blood pressure, as well as relaxation of the smooth muscle in the prostate and bladder neck, alleviating symptoms of BPH.[2][3]

Quantitative Analysis of In Vitro Activity

The in vitro potency and selectivity of this compound are quantified through receptor binding and functional assays. The key parameters are the inhibition constant (Ki) and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of Indoramin for different alpha-1 adrenoceptor subtypes. These assays typically involve the use of cloned human α1A, α1B, and α1D adrenoceptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells.

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Ligand | Cell Line | pKi | Ki (nM) | Reference |

| α1A-adrenoceptor | [³H]-Prazosin | CHO | Data not available | Data not available | [1] |

| α1B-adrenoceptor | [³H]-Prazosin | CHO | Data not available | Data not available | [1] |

| α1D-adrenoceptor | [³H]-Prazosin | CHO | Data not available | Data not available | [1] |

Note: While a study indicates selectivity for α1A and α1B over α1D, specific pKi values were not found in the public domain.[1]

Functional Antagonism

Functional assays assess the ability of Indoramin to inhibit the physiological response to an alpha-1 adrenoceptor agonist. Schild analysis is a common method used to determine the pA2 value, providing a measure of competitive antagonism.

Table 2: Functional Antagonist Potency of this compound

| Tissue/System | Agonist | Receptor Subtype | pA2 Value | Reference |

| Rat Hepatic Portal Vein | Phenylephrine (B352888) | α1A-adrenoceptor | 8.4 |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general procedure for determining the Ki of this compound for alpha-1 adrenoceptor subtypes.

Objective: To determine the binding affinity of this compound for α1A, α1B, and α1D adrenoceptors.

Materials:

-

CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

Membrane preparation from the above cells.

-

[³H]-Prazosin (radioligand).

-

This compound (test compound).

-

Phentolamine or another suitable non-selective alpha-blocker (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest CHO cells expressing the desired receptor subtype. Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [³H]-Prazosin (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]-Prazosin, and a high concentration of phentolamine.

-

Competitive Binding: Membrane preparation, [³H]-Prazosin, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of Indoramin that inhibits 50% of specific [³H]-Prazosin binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (Schild Analysis)

This protocol describes the determination of the pA2 value of this compound using an isolated tissue bath preparation.

Objective: To determine the functional antagonist potency (pA2) of this compound at α1A-adrenoceptors.

Materials:

-

Rat hepatic portal vein tissue.

-

Krebs-Henseleit solution (physiological salt solution).

-

Phenylephrine (alpha-1 agonist).

-

This compound (antagonist).

-

Isolated organ bath system with force transducer and data acquisition software.

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the hepatic portal vein. Cut the vein into helical strips and mount them in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

Control Concentration-Response Curve: Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

Concentration-Response Curve in the Presence of Antagonist: In the continued presence of Indoramin, generate a second cumulative concentration-response curve for phenylephrine.

-

Repeat: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of Indoramin, calculate the dose ratio (DR), which is the ratio of the EC50 of phenylephrine in the presence of the antagonist to the EC50 in its absence.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Indoramin on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Workflow Diagram:

Caption: Workflow for determining pA2 using Schild analysis.

Signaling Pathway

Indoramin blocks the alpha-1 adrenoceptor, which is a Gq-protein coupled receptor. The blockade of this receptor inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in the release of intracellular calcium and a reduction in the activation of protein kinase C (PKC), ultimately resulting in smooth muscle relaxation.

Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of Indoramin.

References

- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indoramin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

Early-Phase Research on Indoramin Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Indoramin (B1671937) hydrochloride is a well-established postsynaptic selective alpha-1 adrenoceptor antagonist utilized in the therapeutic management of hypertension and benign prostatic hyperplasia.[1][2] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the bladder neck and prostate.[1] While the clinical efficacy and safety profile of Indoramin are well-documented, the exploration of its derivatives in early-phase research remains a largely uncharted area in publicly accessible scientific literature.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential of Indoramin as a lead compound. Due to the limited availability of data on specific Indoramin derivatives, this document will first provide an in-depth overview of the parent compound, Indoramin hydrochloride, covering its synthesis, pharmacology, and experimental evaluation. Subsequently, it will outline a proposed framework for an early-phase research program focused on the design, synthesis, and evaluation of novel Indoramin derivatives, drawing upon established principles of medicinal chemistry and pharmacology in the field of alpha-1 adrenergic antagonists.

This compound: The Parent Compound

Indoramin is a piperidine (B6355638) antiadrenergic agent, commonly synthesized from tryptophol.[2] Its therapeutic effect is primarily attributed to its selective antagonism of alpha-1 adrenoceptors, which results in a reduction of peripheral vascular resistance and a consequent lowering of blood pressure.[3][4] Notably, this antihypertensive effect is not typically accompanied by reflex tachycardia, a common side effect of other alpha-blockers.[3][4]

Chemical Structure and Synthesis

The chemical structure of Indoramin is N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide. A common synthetic route involves the alkylation of 4-benzamidopyridine with a bromoethyl derivative of tryptophol, followed by the hydrogenation of the resulting pyridinium (B92312) salt.[2]

Pharmacological Profile

Indoramin's primary mechanism of action is the competitive blockade of peripheral postsynaptic alpha-1 adrenoceptors.[5] This selective antagonism leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a decrease in blood pressure.[3][4] The absence of reflex tachycardia is attributed to several factors, including a potential direct myocardial membrane-stabilizing effect and a central cardioregulatory mechanism.[5][6]

The major metabolite of Indoramin is 6-hydroxyindoramin, which is pharmacologically similar to the parent compound but has reduced penetration of the central nervous system.[5]

Table 1: Pharmacological and Pharmacokinetic Properties of Indoramin

| Parameter | Value | Reference |

| Mechanism of Action | Selective alpha-1 adrenoceptor antagonist | [3][4][5] |

| Therapeutic Uses | Hypertension, Benign Prostatic Hyperplasia | [1][2] |

| Common Side Effects | Drowsiness, dizziness, dry mouth, nasal congestion | [2] |

| Plasma Half-life | Approximately 5 hours | [5] |

| Metabolism | Extensively metabolized, major metabolite is 6-hydroxyindoramin | [5] |

Proposed Early-Phase Research Program for Indoramin Derivatives

The development of Indoramin derivatives could aim to improve upon the parent compound's properties, such as enhancing its selectivity for alpha-1 adrenoceptor subtypes, improving its pharmacokinetic profile, or reducing its side effect profile.

Rationale for Derivatization

-

Subtype Selectivity: The alpha-1 adrenoceptor has three main subtypes: α1A, α1B, and α1D. Developing derivatives with enhanced selectivity for the α1A subtype, which is predominantly located in the prostate, could lead to a more targeted therapy for benign prostatic hyperplasia with fewer cardiovascular side effects.

-

Pharmacokinetic Optimization: Modifications to the Indoramin scaffold could be explored to modulate its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer half-life and a more convenient dosing regimen.

-

Reduction of Side Effects: The sedative effects of Indoramin are a notable side effect.[4] Derivatives with reduced central nervous system penetration could mitigate this issue.

Experimental Protocols

A systematic approach to the early-phase research of Indoramin derivatives would involve chemical synthesis followed by a cascade of in vitro and in vivo evaluations.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Indoramin - Wikipedia [en.wikipedia.org]

- 3. Indoramin in the treatment of hypertension. A mini-review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indoramin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in the pharmacology and pharmacokinetics of indoramin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry and animal pharmacology of indoramin - PMC [pmc.ncbi.nlm.nih.gov]

Indoramin Hydrochloride: A Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of indoramin (B1671937) hydrochloride to various adrenergic receptor subtypes. Indoramin is a selective alpha-1 adrenergic antagonist that has been utilized in the management of hypertension and benign prostatic hyperplasia.[1][2] This document summarizes the available quantitative binding data, details a representative experimental protocol for determining binding affinity, and illustrates the relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

Indoramin hydrochloride is a piperidine (B6355638) derivative that functions as a competitive antagonist at alpha-1 adrenergic receptors.[1][3] Its therapeutic effects, primarily the relaxation of vascular smooth muscle leading to vasodilation, are a direct consequence of its interaction with these receptors.[1] A thorough understanding of its binding profile across the spectrum of adrenergic receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents with improved selectivity.

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been characterized for several adrenergic receptor subtypes. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The available data, primarily from competitive binding assays, are summarized in the table below. It is important to note that while indoramin is known to be selective for the alpha-1 adrenoceptor, specific Ki values for all alpha-1 and beta subtypes are not consistently reported across publicly available literature.

| Adrenergic Receptor Subtype | Binding Affinity (Ki) in nM |

| Alpha-1A | 3.7[4] |

| Alpha-1B | Data not available |

| Alpha-1D | Data not available |

| Alpha-2B | 476[4] |

| Alpha-2C | 110[4] |

| Beta-1 | Data not available |

| Beta-2 | Data not available |

Experimental Protocol: Radioligand Binding Assay

The determination of indoramin's binding affinity to adrenergic receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of indoramin to displace a radioactively labeled ligand that is known to bind with high affinity to the receptor of interest.

Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]-prazosin for alpha-1 receptors).

-

This compound: Unlabeled competitor ligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

Methodology

-

Membrane Preparation:

-

Culture cells expressing the target adrenergic receptor subtype to a high density.

-

Harvest the cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a predetermined protein concentration.

-

-

Competitive Binding Assay:

-

To each well of a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of the appropriate radioligand.

-

For determination of non-specific binding, add a high concentration of a non-radioactive antagonist in separate wells.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of indoramin.

-

Plot the specific binding as a function of the logarithm of the indoramin concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of indoramin that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

Indoramin exerts its pharmacological effects by antagonizing the signaling pathways initiated by the binding of endogenous catecholamines (e.g., norepinephrine (B1679862) and epinephrine) to adrenergic receptors. The primary signaling mechanisms for alpha-1 and alpha-2 adrenergic receptors are depicted below.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are coupled to Gq proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.

Caption: Alpha-1 adrenergic receptor signaling cascade.

Radioligand Binding Assay Workflow

The following diagram outlines the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like indoramin.

Caption: Workflow of a competitive radioligagand binding assay.

Conclusion

This compound demonstrates high affinity for the alpha-1A adrenergic receptor and moderate to low affinity for the alpha-2B and alpha-2C subtypes, respectively. This binding profile is consistent with its clinical use as a selective alpha-1 antagonist. The lack of comprehensive binding data for all adrenergic receptor subtypes highlights an area for further investigation. The methodologies and pathways described in this guide provide a framework for researchers to further explore the pharmacology of indoramin and to aid in the development of new, more selective adrenergic receptor modulators.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Indoramin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoramin | C22H25N3O | CID 33625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Cellular Effects of Indoramin Hydrochloride Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoramin (B1671937) hydrochloride is a potent and selective alpha-1 adrenergic receptor antagonist.[1][2] This technical guide provides an in-depth overview of the cellular effects of Indoramin hydrochloride exposure, with a focus on its mechanism of action, impact on intracellular signaling, and resulting physiological responses. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Indoramin is primarily recognized for its therapeutic applications in managing hypertension and benign prostatic hyperplasia (BPH).[3] Its clinical efficacy stems from its ability to competitively block postsynaptic alpha-1 adrenoceptors, leading to vasodilation of peripheral arterioles and relaxation of smooth muscle in the bladder neck and prostate.[1][2][3] This guide delves into the quantitative data supporting these effects and outlines the experimental protocols necessary to investigate them.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Indoramin's primary cellular effect is the competitive and selective blockade of alpha-1 adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862), initiate a signaling cascade leading to smooth muscle contraction.[4][5] Indoramin's antagonism of these receptors prevents this signaling cascade, resulting in smooth muscle relaxation.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The affinity and potency of this compound at alpha-1 adrenergic receptors have been quantified through various experimental approaches, including radioligand binding assays and functional organ bath studies.

| Parameter | Receptor/Tissue | Value | Reference |

| pA2 | Guinea-pig isolated aorta | 7.4 | [6] |

| pA2 | Rat vas deferens | 7.38 ± 0.05 | [7] |

| pA2 | Rat vas deferens (in the presence of 6 µM cocaine) | 8.72 ± 0.07 | [7] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype Selectivity | Finding | Reference |

| α1A vs. α1B vs. α1D | Indoramin shows selectivity for α1A and α1B adrenoceptors relative to the α1D subtype. | [1] |

Cellular Signaling Pathways Affected by Indoramin

Activation of alpha-1 adrenergic receptors by agonists like norepinephrine triggers a well-defined signaling pathway. Indoramin, as an antagonist, inhibits this cascade at its inception.

-

Receptor Blockade: Indoramin binds to the alpha-1 adrenergic receptor, preventing the binding of norepinephrine.

-

Inhibition of Gq/11 Activation: This blockade prevents the conformational change in the receptor necessary to activate the associated Gq/11 protein.

-

Suppression of Phospholipase C (PLC) Activity: Without Gq/11 activation, PLC remains inactive.

-

Reduced Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG) Production: PLC's inactivity leads to a lack of hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG.

-

Inhibition of Intracellular Calcium Release: The absence of IP3 prevents the opening of IP3-gated calcium channels on the endoplasmic reticulum, thus blocking the release of stored intracellular calcium.[8][9][10]

-

Prevention of Protein Kinase C (PKC) Activation: The lack of DAG and the suppressed intracellular calcium levels prevent the activation of PKC.

-

Result: Smooth Muscle Relaxation: The net result is a decrease in intracellular calcium concentration and a lack of phosphorylation of downstream targets by PKC, leading to the relaxation of smooth muscle cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol is for determining the binding affinity (Ki) of this compound for alpha-1 adrenergic receptor subtypes using [3H]-prazosin as the radioligand.[7][11][12]

1. Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors (e.g., CHO or HEK293 cells)

-

[3H]-prazosin (specific activity ~70-90 Ci/mmol)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Non-specific binding determinator (e.g., 10 µM phentolamine)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter

2. Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

A fixed concentration of [3H]-prazosin (typically at its Kd concentration)

-

Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or excess phentolamine (B1677648) (for non-specific binding).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of Indoramin that inhibits 50% of specific [3H]-prazosin binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-prazosin and Kd is its dissociation constant.

Intracellular Calcium Imaging using Fluo-4 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to norepinephrine and its inhibition by this compound using the fluorescent calcium indicator Fluo-4 AM.[6][13][14][15]

1. Materials:

-

Vascular smooth muscle cells (primary culture or cell line)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution

-

Norepinephrine

-

This compound

-

Fluorescence microscope or plate reader with appropriate filters (excitation ~490 nm, emission ~525 nm)

2. Procedure:

-

Cell Preparation:

-

Plate vascular smooth muscle cells on glass-bottom dishes or 96-well plates and culture until they reach the desired confluency.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 1-5 µM Fluo-4 AM in HBSS with 0.02% Pluronic F-127).

-

Wash the cells with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fluo-4 AM within the cells for approximately 30 minutes at room temperature.

-

-

Calcium Measurement:

-

Place the dish or plate on the fluorescence microscope or in the plate reader.

-

Establish a baseline fluorescence reading.

-

To assess the inhibitory effect of Indoramin, pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a specific concentration of norepinephrine (e.g., EC50 concentration).

-

Record the change in fluorescence intensity over time.

-

3. Data Analysis:

-

Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

-

Determine the peak fluorescence response for each condition.

-

For inhibition studies, plot the percentage of inhibition of the norepinephrine-induced calcium response against the logarithm of the this compound concentration.

-

Calculate the IC50 value for Indoramin's inhibition of the norepinephrine response.

Isometric Tension Recording in Isolated Aortic Rings

This protocol is for assessing the functional antagonism of this compound on norepinephrine-induced contraction in isolated rat aortic rings.[3][16][17]

1. Materials:

-

Rat thoracic aorta

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

-

Norepinephrine

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

2. Procedure:

-

Tissue Preparation:

-

Euthanize a rat and carefully dissect the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-